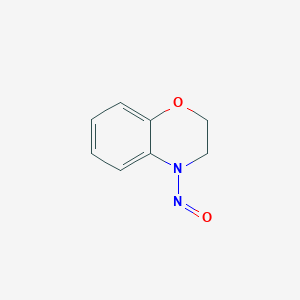

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

4-nitroso-2,3-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C8H8N2O2/c11-9-10-5-6-12-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |

InChI Key |

UBNHYVLVDRHLLL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2N1N=O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 4 Nitroso 3,4 Dihydro 2h 1,4 Benzoxazine

Chemical Transformations of the N-Nitroso Moiety

The N-nitroso group (–N=O) is a versatile functional group that imparts unique reactivity to the 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine molecule. Its transformations are central to the synthetic utility and mechanistic understanding of this class of compounds. The primary reactions involve reduction to N-amino derivatives, cleavage under acidic conditions, and susceptibility to nucleophilic attack.

Reduction Pathways to N-Amino Derivatives

The reduction of the N-nitroso moiety is a fundamental transformation that yields the corresponding N,N-disubstituted hydrazine (B178648), in this case, 4-amino-3,4-dihydro-2H-1,4-benzoxazine. This conversion is significant as it provides access to a new class of derivatives with altered electronic and biological properties. Various reducing agents and conditions have been successfully employed for the reduction of N-nitrosamines, and these methods are applicable to this compound.

A prevalent method for this transformation is the use of zinc metal in the presence of an acid, such as acetic acid. google.comnih.gov This classical approach is effective for converting N-nitroso compounds to their corresponding N-amino derivatives. For instance, the reduction of a substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine bearing an N-nitroso group was successfully achieved using zinc metal in acetic acid to furnish the 4-amino-substituted product. nih.gov Other metal-based systems, such as zinc dust in the presence of ammonia (B1221849) and ammonium (B1175870) carbonate, have also been reported to be advantageous for the reduction of nitrosamines to hydrazines. rsc.org

Catalytic hydrogenation represents another important pathway. Reagents like palladium-on-carbon (Pd/C) or Raney nickel are commonly used, though the efficiency of these reactions can sometimes be improved by the inclusion of salts like ammonium acetate (B1210297) (NH₄OAc) or calcium chloride (CaCl₂). nih.gov Metal hydrides, particularly lithium aluminum hydride (LAH), are also capable of reducing N-nitrosamines to hydrazines, typically providing fair to good yields. nih.gov However, careful control of reaction conditions is necessary to prevent over-reduction to the parent amine. nih.gov More recently, sustainable and metal-free conditions using reagents like thiourea (B124793) dioxide (TDO) in an aqueous medium have been developed, offering good to excellent yields while tolerating sensitive functional groups. researchgate.net

| Reducing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Zinc / Acetic Acid | Aqueous or alcoholic solution | N-Amino derivative (Hydrazine) | google.comnih.gov |

| Lithium Aluminum Hydride (LAH) | Anhydrous ether or THF | N-Amino derivative (Hydrazine) | nih.gov |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | N-Amino derivative (Hydrazine) | nih.gov |

| Thiourea Dioxide (TDO) | Aqueous alkaline medium | N-Amino derivative (Hydrazine) | researchgate.net |

| Sodium Hydrosulfite | Alkaline solution | N-Amino derivative (Hydrazine) | umich.edu |

Acid-Catalyzed Denitrosation and Hydrolysis Mechanisms

Under acidic conditions, this compound can undergo denitrosation, a reaction that cleaves the N–N bond to regenerate the parent secondary amine, 3,4-dihydro-2H-1,4-benzoxazine, and release a nitrosating species. nih.gov This process is of significant mechanistic interest and is a characteristic reaction of most N-nitrosamines.

The mechanism is initiated by the protonation of the N-nitroso compound. Protonation can occur at either the nitrogen or the oxygen atom of the nitroso group. While N-protonation can lead to a species resembling an amine-stabilized nitrosonium ion, computational studies suggest that for substituted nitrosamines, O-protonation is often favored. rsc.org Following protonation, the weakened N–N bond becomes susceptible to cleavage. The rate-determining step is generally considered to be the fragmentation of the protonated intermediate. rsc.org

The general mechanism is as follows:

Protonation: The N-nitroso group is protonated by an acid, forming an equilibrium between N-protonated and O-protonated species.

Nucleophilic Attack: A nucleophile (Nu⁻ or H₂O) attacks the electrophilic nitrogen of the protonated nitroso group.

Cleavage: The N–N bond breaks, releasing the secondary amine (3,4-dihydro-2H-1,4-benzoxazine) and a nitrosonium ion carrier (e.g., NONu or H₂ONO).

Hydrolysis of Nitrosonium Carrier: The carrier species is hydrolyzed to regenerate the nucleophile and release nitrous acid.

Nucleophilic Attack and Adduct Formation

The nitrogen atom of the nitroso group in this compound is electrophilic and can be attacked by strong nucleophiles. This reactivity is distinct from the acid-catalyzed denitrosation pathway and typically involves carbanionic reagents.

Organometallic reagents, such as organolithium (RLi) and Grignard reagents (RMgX), are known to react with N-nitrosamines at the nitroso nitrogen. nih.gov The initial step is the formation of an unstable oxyhydrazine adduct. This intermediate can then undergo elimination. Depending on the structure of the attacking nucleophile, the elimination can lead to the formation of a hydrazone or an azomethine imine. nih.gov

For example, the reaction of a generic N-nitrosamine with an organolithium reagent can be depicted as follows: R₂N-N=O + R'Li → [R₂N-N(O⁻Li⁺)R'] → Products (e.g., hydrazones)

Furthermore, N-nitroso compounds can react with other nucleophiles. The formation of adducts has been observed in reactions with various biological and chemical species. For instance, N-nitroso-2-hydroxymorpholine, a related cyclic nitrosamine (B1359907), reacts with deoxyguanosine to form a cyclic adduct. nih.gov This highlights the potential for the electrophilic nitroso group to form covalent bonds with suitable nucleophiles, a process relevant in both synthetic chemistry and toxicology.

Reactivity of the 3,4-Dihydro-2H-1,4-benzoxazine Ring System with N-Nitroso Substitution

The presence of the N-nitroso group at the 4-position significantly modulates the chemical reactivity of the entire 3,4-dihydro-2H-1,4-benzoxazine scaffold. This substituent exerts a strong electronic influence on both the heterocyclic and aromatic portions of the molecule, affecting their susceptibility to electrophilic and nucleophilic attack and enabling unique intramolecular rearrangements.

Electrophilic and Nucleophilic Reactions on the Benzoxazine (B1645224) Core

The N-nitroso group functions as a strong electron-withdrawing group through resonance and inductive effects. This electronic pull deactivates the attached aromatic ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The nitrogen lone pair, which would normally activate the ring, is delocalized into the N=O bond, reducing its ability to donate electron density to the benzene (B151609) ring. Consequently, electrophilic attack on the aromatic portion of this compound would require harsh conditions and would be expected to proceed much more slowly than on the parent 3,4-dihydro-2H-1,4-benzoxazine.

Conversely, the electron-withdrawing nature of the N-nitroso group can activate a substrate for other types of reactions. In heterocyclic systems, an N-nitroso moiety has been shown to facilitate nucleophilic aromatic substitution (SₙAr) on an adjacent ring. For example, the N-nitroso group can activate chloropyrimidines towards substitution by amines. nih.gov While the benzene ring in the benzoxazine core is less inherently susceptible to SₙAr than a pyrimidine (B1678525) ring, the principle demonstrates the activating potential of the N-nitroso group.

Intramolecular Rearrangements and Cyclizations

One of the most characteristic reactions of N-nitroso derivatives of secondary aromatic amines is the Fischer-Hepp rearrangement. wikipedia.orgdbpedia.org This acid-catalyzed intramolecular reaction involves the migration of the nitroso group from the nitrogen atom to the aromatic ring, typically yielding the para-C-nitroso isomer. nih.gov

In the case of this compound, treatment with an acid like hydrochloric acid would be expected to induce the Fischer-Hepp rearrangement. The nitroso group would migrate to the carbon atom para to the ring nitrogen (C6 position). The likely product of this rearrangement would be 6-nitroso-3,4-dihydro-2H-1,4-benzoxazin-4-amine, following tautomerization of the initial intermediate.

| Starting Material | Conditions | Predicted Major Product | Reference |

|---|---|---|---|

| This compound | Acid catalyst (e.g., HCl) | 6-nitroso-3,4-dihydro-2H-1,4-benzoxazin-4-amine | nih.govwikipedia.org |

The exact mechanism of the Fischer-Hepp rearrangement remains a subject of discussion, with evidence supporting both intramolecular and intermolecular pathways, though an intramolecular process is often favored. wikipedia.orgsemanticscholar.org The reaction is synthetically important because para-nitroso secondary anilines often cannot be prepared by direct C-nitrosation of the aromatic ring. dbpedia.org The presence of the benzoxazine ring structure is not expected to inhibit this classical rearrangement.

Other intramolecular cyclizations involving the N-nitroso group are less common for this specific scaffold but can occur in related systems depending on the presence of other functional groups. However, the Fischer-Hepp rearrangement remains the most prominent and well-documented intramolecular transformation for this class of compounds.

Photochemical and Thermal Decomposition Studies

The stability of this compound when exposed to light and heat is a critical aspect of its chemical profile. These studies explore the kinetics and mechanisms governing its degradation under such conditions.

The photolytic degradation of N-nitrosamines is primarily initiated by the absorption of ultraviolet (UV) radiation. This absorption typically leads to the excitation of electrons to anti-bonding orbitals, resulting in the cleavage of the relatively weak N-NO bond. researchgate.net The process is known to be efficient and can lead to the irreversible degradation of nitrosamines. researchgate.net

The primary photochemical process for N-nitrosamines involves the homolytic cleavage of the N-NO bond, generating an amino radical and a nitric oxide radical. nih.gov In the case of this compound, this would result in the formation of the 3,4-dihydro-2H-1,4-benzoxazin-4-yl radical and nitric oxide.

The general mechanism can be represented as: R₂N-N=O + hν → [R₂N-N=O]* → R₂N• + •NO

The rate and quantum yield of N-nitrosamine photolysis can be influenced by several factors, including the wavelength of UV light, the solvent, and the pH of the medium. nih.gov For instance, the photolysis of some nitrosamines is more efficient in acidic conditions. researchgate.netcdnsciencepub.com The presence of oxygen can also affect the reaction pathways, potentially leading to the formation of nitramines or other oxidation products. nih.gov

Table 1: General Factors Influencing Photolytic Degradation of N-Nitrosamines

| Factor | Influence on Degradation |

|---|---|

| UV Wavelength | Absorption and efficiency of bond cleavage are wavelength-dependent. |

| pH of Medium | Can affect the quantum yield and reaction pathways. nih.gov |

| Solvent | Can influence the stability of intermediates and reaction products. |

| Presence of O₂ | May lead to the formation of nitramines and other oxidation products. nih.gov |

| Nitrite (B80452) Scavengers | Can prevent the reformation of nitrosamines from photolysis products. researchgate.net |

The thermal stability of N-nitrosamines is highly variable and dependent on their specific chemical structure. nih.gov Some N-nitrosamines are known to decompose at elevated temperatures, while others exhibit greater stability. The degradation pathways can be complex and may involve both homolytic and heterolytic cleavage of the N-NO bond.

For the broader class of benzoxazines, thermal decomposition of their polymeric forms has been studied. Polybenzoxazines typically begin to degrade at temperatures around 260-280°C, with major degradation occurring between 300 and 450°C. metu.edu.tr The initial stages of decomposition often involve the formation of aromatic compounds like derivatives of phenol (B47542) and aniline (B41778), followed by the release of lower molecular weight compounds at higher temperatures. researchgate.net

The thermal decomposition of this compound would likely proceed via the initial cleavage of the N-NO bond, similar to its photolytic degradation, to form the 3,4-dihydro-2H-1,4-benzoxazin-4-yl radical and nitric oxide. Subsequent reactions of these radical species would lead to a variety of degradation products.

Table 2: General Thermal Decomposition Characteristics of Related Structures

| Compound Class | Typical Decomposition Temperature Range | Common Decomposition Products |

|---|---|---|

| Polybenzoxazines | 260 - 450°C metu.edu.tr | Phenol derivatives, aniline derivatives, aromatic compounds. researchgate.net |

| N-Nitrosamines | Highly variable. nih.gov | Parent amine, nitric oxide, various radical-derived products. |

Oxidative and Reductive Reactivity Beyond the N-Nitroso Group

The 3,4-dihydro-2H-1,4-benzoxazine structure contains several sites susceptible to oxidative and reductive transformations. The benzene ring can undergo electrophilic aromatic substitution reactions, although the presence of the electron-donating oxygen and nitrogen atoms would influence the regioselectivity of such reactions. The secondary amine within the heterocyclic ring is also a potential site for oxidation.

Conversely, the aromatic ring can be subjected to reduction under certain conditions, such as catalytic hydrogenation, leading to the saturation of the benzene ring. The ether linkage within the oxazine (B8389632) ring is generally stable to mild reducing agents but could be cleaved under more drastic conditions.

Specific experimental data on the oxidative and reductive reactivity of this compound, where the N-nitroso group is not the primary reaction center, is scarce. However, based on the general reactivity of similar heterocyclic and aromatic compounds, a number of potential reactions can be postulated. For instance, oxidation could potentially lead to the formation of quinone-like structures or ring-opened products. Reduction could result in the formation of the corresponding hydrazine derivative by acting on the N-nitroso group, or saturation of the aromatic ring under more forcing conditions.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of 4 Nitroso 3,4 Dihydro 2h 1,4 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine in solution. Through one- and two-dimensional experiments, it is possible to map the complete carbon framework and proton environment, confirming the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides precise information about the proton environment. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the electron-withdrawing nitroso group on the nitrogen atom induces significant downfield shifts in the adjacent methylene (B1212753) protons (H-3) compared to the unsubstituted parent benzoxazine (B1645224). The aromatic region would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring.

The protons of the two methylene groups in the oxazine (B8389632) ring, -O-CH₂- (C2) and -N-CH₂- (C3), are diastereotopic and are expected to appear as two distinct triplets, assuming coupling to each other. The aromatic protons (H-5, H-6, H-7, H-8) will exhibit chemical shifts and coupling patterns characteristic of a 1,2-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 4.4 - 4.6 | Triplet (t) | ~ 5.0 |

| H-3 | ~ 4.0 - 4.2 | Triplet (t) | ~ 5.0 |

| H-5, H-6, H-7, H-8 | ~ 6.8 - 7.5 | Multiplet (m) | - |

Note: Predicted values are based on the general chemical shifts of related benzoxazine structures and the known electronic effects of a nitroso group.

¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct carbon signals, corresponding to the two aliphatic and six aromatic carbons. The chemical shifts of the carbons in the oxazine ring, particularly C3 and the adjacent aromatic carbon C8a, are influenced by the electronic effects of the nitroso group. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 65 - 70 |

| C-3 | ~ 45 - 50 |

| C-4a | ~ 120 - 125 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 125 - 130 |

| C-7 | ~ 120 - 125 |

| C-8 | ~ 118 - 122 |

| C-8a | ~ 145 - 150 |

Note: Predicted values are based on known shifts for benzoxazine derivatives. mdpi.com

To unequivocally confirm the structural assignment, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. A key correlation would be observed between the methylene protons at the C2 and C3 positions, confirming their vicinal relationship within the oxazine ring. It would also help delineate the coupling network among the aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the C2 and C3 signals in the ¹³C spectrum based on the already assigned H-2 and H-3 proton signals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and confirming the elemental composition of the compound. For this compound, the molecular formula is C₈H₈N₂O₂. uni.lu

HRMS provides a highly accurate mass measurement, which can be used to calculate the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. The monoisotopic mass is calculated to be 164.05858 Da. uni.lu

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. N-nitroso compounds are known to exhibit characteristic fragmentation, often involving the loss of the nitroso group (•NO), which corresponds to a mass loss of 30 Da. osti.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Calculated Monoisotopic Mass | 164.05858 Da |

| Predicted [M+H]⁺ Ion | 165.06586 m/z |

| Predicted [M+Na]⁺ Ion | 187.04780 m/z |

| Key Fragmentation Ion | [M-NO]⁺ (m/z 134.06514) |

Data sourced from PubChemLite and general fragmentation patterns of N-nitroso compounds. uni.luosti.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific structural motifs.

Key expected absorptions include the N-N=O stretching vibration, which is characteristic of the nitrosoamine group. Other important signals are the C-O-C asymmetric and symmetric stretching of the oxazine ring ether linkage, C-N stretching, and various vibrations associated with the aromatic ring, such as C=C stretching and C-H bending. researchgate.net

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| N=O | Stretching | 1430 - 1460 |

| C-O-C (Aryl ether) | Asymmetric Stretching | 1230 - 1270 |

| C-N | Stretching | 1300 - 1350 |

| C-O-C (Alkyl ether) | Stretching | 1050 - 1150 |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase method, likely employing a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from non-polar impurities or starting materials. A UV detector would be effective for detection, given the aromatic nature of the compound.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.

Column Chromatography: For preparative-scale purification, silica (B1680970) gel column chromatography is commonly used. A solvent system (eluent) of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective in isolating the pure compound.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) can be an excellent method for purity assessment, providing both separation and mass information for any components in the sample.

Through the combined application of these chromatographic methods, a highly pure sample of this compound can be obtained, which is a prerequisite for accurate spectroscopic analysis and further research.

Computational Chemistry and Theoretical Modeling of 4 Nitroso 3,4 Dihydro 2h 1,4 Benzoxazine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These investigations can predict molecular geometry, vibrational frequencies, and the distribution of electrons, which collectively determine the compound's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy structure (geometry optimization) and predict the vibrational spectra of molecules. For 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine, a typical DFT calculation, such as one employing the B3LYP functional with a 6-311+G(d) basis set, would be used to find the most stable arrangement of its atoms in space mdpi.com.

The optimization process minimizes the energy of the molecule, providing key structural parameters. The subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and predicts infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, DFT calculations on related benzoxazinone derivatives have shown excellent agreement with experimental IR and NMR spectra mdpi.com.

Table 1: Predicted Key Structural and Vibrational Data for this compound using DFT Note: The following data are illustrative, based on typical values from DFT calculations on related N-nitroso and benzoxazine (B1645224) compounds, as specific published data for this molecule is unavailable.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (Å) | N-N | ~1.35 Å |

| Bond Length (Å) | N=O | ~1.22 Å |

| Bond Length (Å) | Nring-Caromatic | ~1.40 Å |

| Vibrational Frequency (cm-1) | N=O stretch | ~1450 - 1500 cm-1 |

| Vibrational Frequency (cm-1) | N-N stretch | ~1000 - 1100 cm-1 |

| Vibrational Frequency (cm-1) | C-O-C asymmetric stretch | ~1230 - 1280 cm-1 |

The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the HOMO would likely be localized on the benzoxazine ring system, particularly the electron-rich aromatic ring and the nitrogen atom of the oxazine (B8389632) ring. The LUMO is expected to be centered on the nitroso (N=O) group, which is a known electron-accepting moiety. This distribution suggests that the molecule could be susceptible to electrophilic attack on the ring and nucleophilic attack at the nitroso nitrogen. Quantum chemical calculations can visualize these orbitals and quantify their energies, revealing potential sites for reaction mdpi.com.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, would reveal the partial atomic charges. It is expected that the oxygen atom of the nitroso group would carry a significant negative charge, while the adjacent nitrogen atom would be partially positive, creating a dipole that influences intermolecular interactions and reactivity.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) for a reaction can be calculated. This provides a quantitative measure of the reaction's feasibility and rate.

For this compound, a relevant reaction to study would be its thermal or photochemical denitrosation to form the parent benzoxazine and a nitroso radical. Transition state analysis would involve:

Identifying Reactants and Products: Defining the initial (nitrosated compound) and final (benzoxazine + NO radical) states.

Locating the Transition State: Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: Confirming the TS by finding a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching and breaking of the N-N bond).

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier.

Such studies can differentiate between competing reaction pathways and rationalize experimental observations. While specific studies on this molecule are not available, computational approaches have been used to investigate the complex reaction mechanisms of other C-nitroso and N-nitroso species.

Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics

The dihydro-oxazine ring of the benzoxazine scaffold is not planar and can adopt several conformations. X-ray crystallographic and computational studies on related 3,4-dihydro-2H-1,3-benzoxazines show that the ring typically adopts a half-chair or distorted boat/sofa conformation researchgate.netresearchgate.net. It is highly probable that the 1,4-benzoxazine ring in the title compound also exists in a stable half-chair conformation to minimize steric strain and torsional interactions mdpi.comresearchgate.net.

Molecular Mechanics (MM): This method uses classical physics to provide a fast and efficient way to explore the conformational space. A systematic search can identify low-energy conformers.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the transitions between different conformations nih.gov. This can reveal the relative populations of different conformers at a given temperature.

These analyses are crucial for understanding how the molecule's three-dimensional shape influences its interaction with biological targets or its packing in a crystal lattice.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for N-Nitrosated Benzoxazines

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. For a series of N-nitrosated benzoxazines, a QSAR study could be developed to predict properties like reactivity, toxicity, or mutagenicity, which are often associated with N-nitroso compounds.

The process involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods, like multiple linear regression (MLR), to build a mathematical model. QSAR studies on broader classes of benzoxazines and benzoxazinones have successfully modeled properties like antimicrobial activity and oxidation behavior nih.gov. These studies found that descriptors related to molecular shape, hydrogen bonding, and electronic properties (like HOMO energy) were crucial for building predictive models nih.gov.

Table 2: Relevant Molecular Descriptors for a QSAR Study of N-Nitrosated Benzoxazines

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Describes the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa indices) | Relates to how the molecule fits into an active site or interacts sterically with other molecules. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts the molecule's ability to cross biological membranes. |

| Quantum Chemical | Total Energy, Heat of Formation | Relates to the overall stability of the molecule. |

By developing a robust QSAR model, the properties of new, unsynthesized N-nitrosated benzoxazine derivatives could be predicted, guiding future research toward compounds with desired characteristics while minimizing experimental effort.

Systematic Derivatization and Structure Reactivity Relationships in 4 Nitroso 3,4 Dihydro 2h 1,4 Benzoxazine Analogues

Design and Synthesis of Chemically Modified 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine Derivatives

The strategic design and synthesis of derivatives of this compound are foundational to exploring their chemical landscape. Synthetic methodologies typically involve the initial construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system, followed by N-nitrosation. The versatility of this approach allows for the introduction of a wide array of substituents at various positions, enabling a systematic investigation of their effects.

A general and efficient pathway to the core benzoxazine (B1645224) structure involves a one-pot reaction that generates the heterocyclic system, which can then be subjected to N-arylation under conditions such as the Buchwald-Hartwig amination. nih.gov This method provides a convergent route to a diverse library of precursors for nitrosation. The synthesis of the benzoxazine ring itself can be achieved through various means, including the Mannich condensation of a phenolic compound, a primary amine, and formaldehyde. nih.govresearchgate.netnih.gov

Substituent Effects on the Aromatic Moiety

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, increase the electron density of the aromatic ring. This, in turn, can enhance the rate of electrophilic aromatic substitution reactions should further functionalization of the ring be desired. nih.gov Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. nih.govresearchgate.net

In the context of the N-nitrosation reaction to form the title compound and its derivatives, the electronic properties of the aromatic substituents can influence the nucleophilicity of the nitrogen atom at the 4-position. Studies on analogous systems, such as N-benzylpivalamides, have shown that electron-releasing groups on the aromatic ring increase the rate of N-nitrosation, while electron-withdrawing groups decelerate the reaction. nih.gov This is attributed to the increased electron density on the nitrogen atom, making it a more potent nucleophile for attack by the nitrosating agent.

Table 1: Predicted Influence of Aromatic Substituents on the Synthesis and Properties of this compound Derivatives (Note: This table is generated based on established principles of organic chemistry, as specific experimental data for a systematic series of these particular compounds is not readily available in the cited literature.)

| Substituent (Position) | Electronic Effect | Predicted Effect on N-Nitrosation Rate | Predicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| 6-Methoxy (-OCH₃) | Electron-Donating | Increased | Activated |

| 7-Methyl (-CH₃) | Electron-Donating | Increased | Activated |

| Unsubstituted | Neutral | Baseline | Baseline |

| 6-Chloro (-Cl) | Electron-Withdrawing (Inductive) | Decreased | Deactivated (ortho, para-directing) |

| 7-Nitro (-NO₂) | Electron-Withdrawing | Decreased | Deactivated (meta-directing) |

| 6,7-Dicarbonitrile | Strongly Electron-Withdrawing | Significantly Decreased | Strongly Deactivated |

Modifications on the Saturated Heterocyclic Ring (2- and 3-positions)

Modifications to the saturated heterocyclic portion of the this compound molecule, specifically at the 2- and 3-positions, introduce steric and conformational changes that can significantly impact its properties. The synthesis of such derivatives often requires the use of appropriately substituted starting materials.

For instance, the synthesis of a 3-methyl derivative has been achieved through a route involving O-alkylation, reduction, and subsequent ring closure, starting from o-nitrophenol and 1-chloroacetone. researchgate.net Similarly, the introduction of aryl groups at the 3-position can be accomplished by employing substituted 2-nitrophenoxyphenylethanone precursors, which undergo catalytic hydrogenation and intramolecular cyclization. nih.govmdpi.com

The presence of substituents at these positions can influence the conformation of the six-membered heterocyclic ring, which typically adopts a half-chair or half-boat conformation. researchgate.net These conformational preferences can, in turn, affect the orientation of the N-nitroso group and its interaction with neighboring atoms, potentially altering its stability and reactivity. The introduction of bulky substituents at the 2- or 3-position can create steric hindrance around the N-nitroso group, which is known to impact its stability and reactivity. nih.gov

Influence of Substituents on N-Nitroso Group Reactivity and Stability

The reactivity and stability of the N-nitroso group are paramount to the chemical character of this compound analogues. This functionality is susceptible to both thermal and photochemical degradation, and its stability is intricately linked to the electronic and steric environment imposed by the rest of the molecule.

Steric hindrance around the N-nitroso moiety is a critical factor in determining its stability. The introduction of substituents at the positions alpha to the nitrosamine (B1359907) nitrogen (in this case, the 3-position and the benzylic position of the aromatic ring) can sterically shield the N-nitroso group, thereby hindering its interaction with other molecules or its ability to undergo decomposition pathways. For example, the incorporation of bulky groups can impede the metabolic activation of N-nitrosamines, a process that often involves enzymatic hydroxylation at the alpha-carbon. nih.gov

The pH of the surrounding medium can also dramatically affect the stability of N-nitroso compounds. For instance, N-nitroso-hydrochlorothiazide, a related heterocyclic nitrosamine, exhibits rapid degradation at pH values between 6 and 8, while being significantly more stable at lower pH values. researchgate.net

Stereochemical Control in the Synthesis of Chiral Derivatives and its Impact on Chemical Properties

The introduction of a substituent at the 2- or 3-position of the 3,4-dihydro-2H-1,4-benzoxazine ring creates a stereocenter, leading to the possibility of enantiomeric forms. The stereochemical control in the synthesis of these chiral derivatives is an area of active research, as the absolute configuration can have a profound impact on the chemical and biological properties of the molecule.

Several strategies have been developed for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives. One efficient method involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization, which can proceed with excellent enantio- and diastereospecificity. organic-chemistry.org Another approach utilizes palladium-catalyzed tandem allylic amination/oxa-Michael addition reactions with chiral ligands to produce chiral benzoxazines in good yield and enantioselectivity. organic-chemistry.org Kinetic resolution of racemic mixtures using chiral acyl chlorides has also been employed to separate enantiomers. shd-pub.org.rs

While the synthesis of chiral precursors has been well-documented, the specific impact of this chirality on the chemical properties of the corresponding 4-nitroso derivatives is less explored in the available literature. However, it can be postulated that the fixed spatial orientation of substituents in a single enantiomer could lead to distinct conformational preferences of the heterocyclic ring. This, in turn, would influence the steric environment around the N-nitroso group, potentially leading to differences in stability, reactivity, and interaction with other chiral molecules compared to the racemic mixture.

Exploration of Novel Hybrid Benzoxazine-N-Nitrosamine Architectures

The development of novel hybrid molecules that incorporate the this compound scaffold into larger, more complex architectures is an emerging area of research. This approach aims to combine the chemical properties of the benzoxazine-N-nitrosamine moiety with those of other chemical entities to create molecules with unique characteristics.

The synthesis of such hybrids often relies on the functionalization of the benzoxazine core, which can then be coupled with other molecules. For example, the benzoxazine scaffold can be tethered to other heterocyclic systems, such as isoxazoles or benzimidazoles, to create novel hybrid compounds. nih.gov The synthesis of these molecules typically involves multi-step reaction sequences that leverage the reactivity of functional groups introduced onto the benzoxazine ring.

For instance, bio-based phenolic compounds like vanillin (B372448) and thymol (B1683141) have been used to synthesize hybrid benzoxazines, demonstrating the versatility of the Mannich reaction in incorporating diverse structural motifs. nih.gov The resulting hybrid molecules possess a combination of the properties of their constituent parts, and their N-nitrosation would lead to novel this compound-based architectures. The exploration of these hybrid structures opens up new avenues for the design of molecules with tailored chemical and physical properties.

Environmental Chemical Transformations and Fate of N Nitrosated Benzoxazines Excluding Ecotoxicology

Photodegradation Mechanisms in Aquatic and Atmospheric Systems

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the removal of N-nitrosamines from sunlit environments. nih.govacs.org In the atmosphere, they are generally short-lived due to rapid degradation by sunlight. acs.org In aquatic systems, while photolysis can occur, its efficiency is often limited to surface waters and can be hindered by the presence of other light-absorbing dissolved matter. nih.gov

The fundamental mechanism of N-nitrosamine photolysis involves the absorption of UV radiation, which excites the molecule and leads to the cleavage of the N-N bond. nih.govoak.go.kr This process can proceed through several pathways, yielding a variety of products. nih.govacs.orgnih.gov

The rate and efficiency of N-nitrosamine photodegradation are significantly influenced by several environmental factors.

Wavelength: N-nitrosamines typically exhibit two absorption peaks for UV light, a strong absorption band around 230-250 nm and a weaker one at approximately 340 nm. oak.go.krresearchgate.net UV irradiation within these ranges is effective for their degradation. Low-pressure mercury lamps, which emit at 254 nm, are particularly effective in engineered systems for destroying compounds like N-nitrosodimethylamine (NDMA). nih.gov

pH: The pH of the aqueous solution plays a crucial role in photolysis kinetics. Generally, a lower pH (acidic conditions) is a favorable condition for the photolytic degradation of N-nitrosamines. oak.go.krsemanticscholar.orgresearchgate.net Studies on various N-nitrosamines, including N-nitrosodibutylamine (NDBA), N-nitrosopyrrolidine (NPYR), N-nitrosodiethanolamine (NDELA), and N-nitrosodiethylamine (NDEA), have shown a decrease in the degradation rate constant as the pH increases from acidic to alkaline (pH 2 to 10). oak.go.krresearchgate.net However, for NDMA, the quantum yield of decomposition is reported to be constant between pH 2 and 8, before decreasing sharply in more alkaline conditions. nih.govacs.org This pH dependence can be attributed to the interaction of the photoexcited nitrosamine (B1359907) with protons and subsequent secondary reactions of the initial photoproducts. nih.gov

Oxidizing Species: The presence of oxidizing species, particularly dissolved oxygen, can enhance the photodegradation of N-nitrosamines. Dissolved oxygen has been shown to increase the quantum yield of NDMA photolysis by promoting a photooxidation pathway, which leads to the formation of methylamine (B109427) and nitrate (B79036). nih.gov Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (HO•) are also effective at destroying N-nitrosamines. nih.govmdpi.com These radicals rapidly react with nitrosamines, initiating their degradation through hydrogen atom abstraction from methylene (B1212753) groups. nih.gov

Below is a table summarizing the pseudo-first-order degradation rate constants for various N-nitrosamines under UV irradiation at different pH values.

| N-Nitrosamine | pH | Degradation Rate Constant (L/W-min) | Reference |

|---|---|---|---|

| N-nitrosodibutylamine (NDBA) | 2-10 | 3.26 × 10⁻² to 5.08 × 10⁻³ | oak.go.kr |

| - | 2.6 × 10⁻² | researchgate.net | |

| N-nitrosopyrrolidine (NPYR) | 2-10 | 1.14 × 10⁻² to 2.80 × 10⁻³ | oak.go.kr |

| - | 1.4 × 10⁻² | researchgate.net | |

| N-nitrosodiethanolamine (NDELA) | 2-10 | 2.49 × 10⁻² to 6.48 × 10⁻³ | researchgate.net |

| - | 2.3 × 10⁻² | researchgate.net | |

| N-nitrosodiethylamine (NDEA) | 2-10 | 1.56 × 10⁻² to 5.25 × 10⁻⁴ | researchgate.net |

| - | 1.8 × 10⁻² | researchgate.net | |

| N-nitrosomorpholine (NMOR) | 2-10 | 1.68 × 10⁻² to 7.00 × 10⁻⁴ | researchgate.net |

| N-nitrosodimethylamine (NDMA) | - | 2.6 × 10⁻² | researchgate.net |

The photolysis of N-nitrosamines results in the formation of several smaller, generally less toxic compounds. The primary step is the cleavage of the N-NO bond, which can occur either homolytically to form an aminium radical and nitric oxide, or heterolytically to produce the corresponding secondary amine and nitrous acid. nih.govnih.gov These initial products undergo further reactions to form a suite of final products.

For N-nitrosodimethylamine (NDMA), the major degradation products identified in aqueous solutions are:

Dimethylamine (B145610) nih.govresearchgate.net

Methylamine nih.govresearchgate.netnih.gov

Nitrite (B80452) nih.govresearchgate.net

Nitrate nih.govresearchgate.netnih.gov

Formaldehyde nih.govresearchgate.net

Formic acid nih.govresearchgate.net

The distribution of these products is also pH-dependent. Under acidic conditions, the formation of nitrate (NO₃⁻) is often more prevalent, while under neutral and slightly acidic conditions, nitrite (NO₂⁻) formation is favored. oak.go.krresearchgate.net The parent secondary amine (e.g., dimethylamine from NDMA) is also a major product. nih.govresearchgate.net While these degradation products are typically considered less harmful than the parent N-nitrosamine, complete mineralization to CO₂, water, and inorganic nitrogen is the ideal outcome.

Abiotic Transformation Pathways in Environmental Matrices (e.g., Hydrolysis, Oxidation)

Apart from photolysis, N-nitrosamines can undergo other abiotic transformations in the environment, although they are generally more persistent in water in the absence of sunlight. nih.govacs.org

Oxidation: Oxidation by reactive species is a more significant abiotic transformation pathway. As mentioned, hydroxyl radicals (•OH) generated during AOPs readily oxidize nitrosamines. nih.gov In natural systems, other oxidants may play a role. Nitrosamines can be chemically oxidized to their corresponding nitramines, for example, by treatment with strong oxidizing agents like peroxytrifluoroacetic acid. nih.gov

Biotransformation Processes by Environmental Microorganisms

Biodegradation by microorganisms present in soil, sediment, and water is a key process in the natural attenuation of N-nitrosamines. The susceptibility to microbial degradation varies significantly among different nitrosamines and is influenced by environmental conditions.

Studies have shown that various bacteria can degrade N-nitrosamines. For instance, the propanotroph Rhodococcus ruber ENV425 can biodegrade NDMA aerobically. nih.gov The bacterium Bacillus sp. LT1C, isolated from drinking water biofilters, has been shown to degrade a range of nitrosamines, including N-nitrosomethylethylamine (NMEA), N-nitrosodi-n-propylamine (NDPA), and N-nitrosopyrrolidine (Npyr). iwaponline.com The degradation pathway in bacteria often involves the conversion of the nitrosamine to the parent amine and nitrite ion. semanticscholar.org

The rate of biotransformation is dependent on several factors:

Compound Structure: Nitrosamines containing hydroxyl groups (alkanol nitrosamines) like N-nitrosodiethanolamine (NDELA) tend to be more biodegradable than simple alkyl nitrosamines like NDMA. sintef.noresearchgate.net

Concentration: Biodegradation has been observed at low, environmentally relevant concentrations (µg/L). sintef.nogassnova.no

Temperature: Temperature affects microbial activity and, consequently, degradation rates. For NDELA, half-lives were found to decrease from 38.1 days at 5°C to 31.2 days at 20°C. sintef.nogassnova.no

Oxygen Availability: Both aerobic and anaerobic biodegradation of nitrosamines have been reported. researchgate.net

The parent benzoxazine (B1645224) structure is related to morpholine. Environmental strains of Mycobacterium have been shown to be capable of degrading morpholine, using it as a sole source of carbon, nitrogen, and energy. nih.gov This suggests that microorganisms capable of degrading the 3,4-dihydro-2H-1,4-benzoxazine ring may exist in the environment.

The table below presents the biodegradation half-lives for selected N-nitrosamines in water.

| N-Nitrosamine | Condition | Half-life (days) | Reference |

|---|---|---|---|

| N-nitrosodiethanolamine (NDELA) | 20°C | 28.5 - 33.1 | sintef.nogassnova.no |

| 5°C | 38.1 | sintef.nogassnova.no | |

| N-nitrosodimethylamine (NDMA) | Comparable conditions to NDELA | > 400 | gassnova.no |

| N-nitrosopiperazine (NPz) | Comparable conditions to NDELA | > 1500 | gassnova.no |

Formation Pathways of N-Nitrosamines During Environmental Processes (e.g., Water Treatment Chemistry)

A primary environmental concern with compounds like 3,4-dihydro-2H-1,4-benzoxazine is their potential to act as precursors for the formation of N-nitrosamines during water disinfection. nih.gov The most common formation pathway involves the reaction of secondary amines with chloramine (B81541) (monochloramine and dichloramine), which is widely used as a disinfectant in drinking water treatment plants. acs.orgrsc.orgnih.gov

The precursor molecule, 3,4-dihydro-2H-1,4-benzoxazine, contains a secondary amine functional group within its heterocyclic structure. This makes it a potential precursor for the formation of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine when it comes into contact with chloraminating agents. The general mechanism involves the attack of the amine on the chloramine to form an unsymmetrical hydrazine (B178648) intermediate, which is then oxidized to the N-nitrosamine. acs.org

Factors influencing this formation include:

Disinfectant Type: Chloramination is the most common process leading to N-nitrosamine formation. nih.gov

Precursor Concentration: The amount of N-nitrosamine formed is related to the concentration of the amine precursor.

Water Matrix: The presence of other substances in the water, such as natural organic matter, can affect formation kinetics.

pH: The pH of the water influences the speciation of chloramine, which in turn affects the rate of N-nitrosamine formation. researchgate.net

Ozonation of wastewater or contaminated surface water can also lead to the generation of N-nitrosamines from precursor compounds. nih.govacs.org Furthermore, the use of certain nitrogen-based fertilizers and pesticides in agriculture can be a source of N-nitrosamines and their precursors in groundwater and surface water. rsc.org

Q & A

Q. What are the most efficient synthetic routes for 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine?

The synthesis typically involves functionalizing the benzoxazine core with a nitroso group. Two validated methods include:

- Lewis acid-catalyzed reactions : For example, using Cu(I) catalysts to facilitate intramolecular C-N cyclization after SN2-type ring-opening of aziridines with halogenated phenols .

- Stepwise alkylation and cyclization : Reacting 2-aminophenols with dibromoethane derivatives, followed by nitrosation under controlled acidic conditions (e.g., HNO₂ or NaNO₂ in H₂SO₄) .

Key considerations : Optimize reaction temperature (often 0–25°C) and stoichiometry to avoid over-oxidation of the nitroso group. Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc) is recommended .

Q. How can structural characterization of this compound be performed?

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR to confirm regiochemistry and nitroso group placement (e.g., nitroso proton at δ 8.5–9.5 ppm) .

- IR for NO stretching vibrations (~1500–1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between nitroso O and adjacent H atoms) .

Advanced Research Questions

Q. How does the nitroso group influence the biological activity of 3,4-dihydro-2H-1,4-benzoxazine derivatives?

The nitroso group enhances electrophilicity, enabling interactions with biological targets:

- Antiviral activity : Nitroso derivatives inhibit viral proteases (e.g., HSV-1) by forming covalent adducts with catalytic cysteine residues .

- Receptor modulation : Nitroso-substituted benzoxazines act as allosteric modulators of adenosine receptors (e.g., A₁), altering ligand-binding kinetics in vitro .

Methodological insight : Use SAR studies to compare nitroso derivatives with nitro or amino analogs, assessing IC₅₀ shifts in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported reaction yields for benzoxazine derivatives?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nitroso group stability but may reduce cyclization efficiency .

- Catalyst selection : Cu(I) vs. Fe(III) catalysts yield different intermediates; track via TLC or in situ IR .

Resolution : Use a design-of-experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions .

Q. How can crystallographic data inform the design of 4-nitroso-1,4-benzoxazine derivatives?

X-ray structures reveal:

- Conformational flexibility : The dihydrobenzoxazine ring adopts a half-chair conformation, with nitroso group orientation impacting π-π stacking in crystal lattices .

- Hydrogen-bond networks : Intermolecular O–H⋯O and C–H⋯O interactions stabilize the solid-state structure, guiding co-crystallization studies with target proteins .

Application : Use Mercury (CCDC) software to analyze packing motifs and predict solubility/thermal stability .

Q. What in vivo models are suitable for evaluating the pharmacological potential of nitroso-benzoxazines?

- Cardiovascular studies : Spontaneously hypertensive rats (SHR) for assessing antihypertensive effects via mean arterial pressure (MAP) and heart rate (HR) monitoring .

- Neuroprotection : Rodent models of oxidative stress (e.g., MPTP-induced Parkinson’s) to test antioxidant activity via glutathione levels and lipid peroxidation assays .

Data interpretation : Correlate in vivo results with in vitro binding affinities (e.g., IC₅₀ for A₁ adenosine receptor) to validate target engagement .

Methodological Challenges

Q. How to address instability of the nitroso group during synthesis?

- Low-temperature conditions : Conduct reactions at 0–5°C to minimize decomposition .

- Protecting groups : Temporarily mask the nitroso group with Boc or Fmoc during reactive steps .

- Analytical validation : Use LC-MS to detect degradation products (e.g., nitro derivatives) and adjust reaction conditions dynamically .

Q. What computational tools predict the reactivity of nitroso-benzoxazines?

- DFT calculations : Gaussian or ORCA software to model transition states and electron density maps (e.g., Fukui indices for electrophilic sites) .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., viral proteases) and prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.